Ga(OTf)3-Catalyzed Flavone Cyclization Yield: 93% vs. Alternative Catalysts and Routes for 4′,6-Dichloroflavone
Under optimized Ga(OTf)3-catalyzed conditions (1 mol% Ga(OTf)3, nitromethane, 80 °C, 3.5 h), 1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione cyclizes to 4′,6-dichloroflavone in 93% isolated yield [1]. In the same study, alternative Lewis acid catalysts gave substantially lower yields for the model substrate: Cu(OTf)2 (75%), Mg(OTf)2 (47%), and CuCl (<20%) [2]. A separate synthetic route to the same 4′,6-dichloroflavone product via condensation of 4-chlorophenylacetylene with 5-chlorosalicylaldehyde achieves only ~80% yield, while the trimethyl orthoformate route yields merely ~16% .
| Evidence Dimension | Isolated yield of 4′,6-dichloroflavone (CAS 36768-56-6) from cyclization |
|---|---|
| Target Compound Data | 93% yield (Ga(OTf)3, CH3NO2, 80 °C, 3.5 h) |
| Comparator Or Baseline | Cu(OTf)2: 75%; Mg(OTf)2: 47%; CuCl: <20% (same substrate class, Ga(OTf)3 paper); Alternative alkyne–aldehyde route: ~80%; Orthoformate route: ~16% |
| Quantified Difference | Target compound with Ga(OTf)3 yields 13–77 percentage points higher than competing catalysts and 13–77 points higher than alternative synthetic routes to the same flavone |
| Conditions | Ga(OTf)3 (1 mol%), nitromethane, 80 °C, 3.5 h; catalyst screen conducted on 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione model substrate under identical conditions |
Why This Matters
For procurement decisions in medicinal chemistry and flavonoid synthesis programs, the 93% cyclization yield achievable with this specific dichlorinated precursor under Ga(OTf)3 catalysis represents a 13–77% absolute yield advantage over competing catalytic systems and alternative synthetic routes, directly reducing cost per gram of the final flavone product.
- [1] Molaid. 1-(5-氯-2-羟基苯基)-3-(4-氯苯基)-1,3-丙烷二酮: Reaction with gallium(III) triflate, 93% yield to 4,6-dichloroflavone. DOI reference: 10.3184/030823409x396409. View Source
- [2] Jin, C.; He, F.; Wu, H.; Chen, J.; Su, W. A facile synthesis of flavones catalysed by gallium(III) triflate. Journal of Chemical Research 2009, 27–29 (Table 1: catalyst screening data). DOI: 10.3184/030823409X396409. View Source
